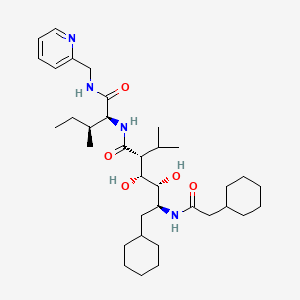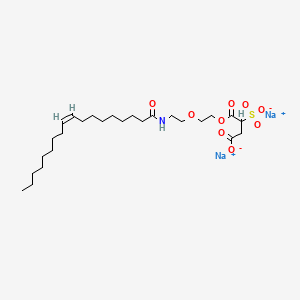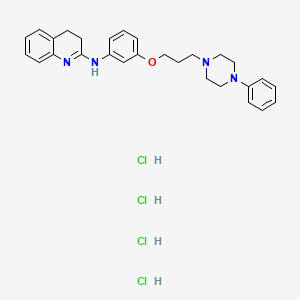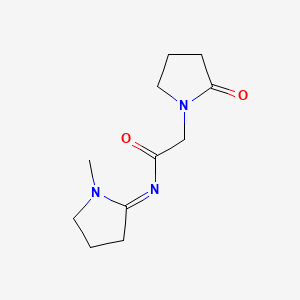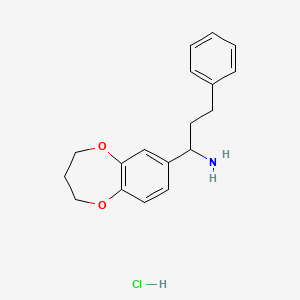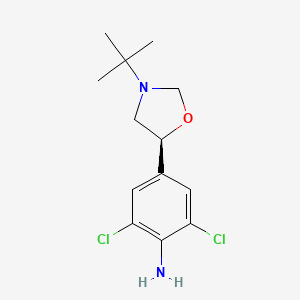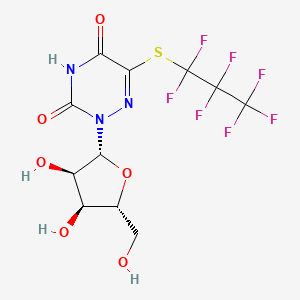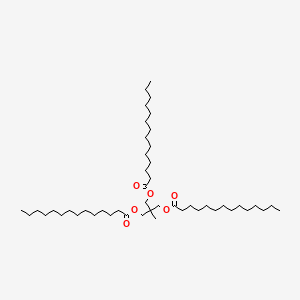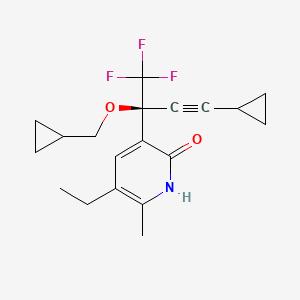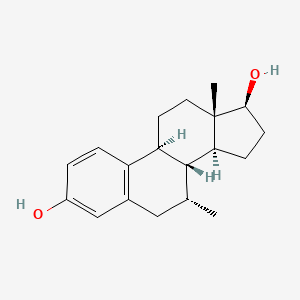
7alpha-Methylestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7alpha-Methylestradiol involves several steps, starting from estradiol or its derivativesThis can be achieved through various synthetic routes, including the use of methylating agents under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7alpha-Methylestradiol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7alpha-Methylestradiol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving estrogen receptors and their ligands.
Biology: It is used to study the effects of estrogens on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and other estrogen-related treatments.
Industry: It is used in the development of new synthetic estrogens and related compounds.
Mechanism of Action
7alpha-Methylestradiol exerts its effects by binding to estrogen receptors, which are found in various tissues including the breast, uterus, and brain . Upon binding, it activates the receptor, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates various physiological processes .
Comparison with Similar Compounds
7alpha-Methylestradiol is similar to other synthetic estrogens such as methylestradiol, ethylestradiol, and ethinylestradiol . it is unique in its higher affinity for the estrogen receptor and its specific structural modifications . These differences make it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Methylestradiol
- Ethylestradiol
- Ethinylestradiol
- Almestrone
Properties
CAS No. |
10448-97-2 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-18,20-21H,5-9H2,1-2H3/t11-,15-,16+,17+,18-,19+/m1/s1 |
InChI Key |
DXWWYJWUFULMAP-JZHXJEGVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



